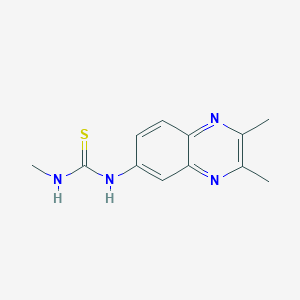

1-(2,3-Dimethylquinoxalin-6-yl)-3-methylthiourea

Beschreibung

1-(2,3-Dimethylquinoxalin-6-yl)-3-methylthiourea is a thiourea derivative featuring a quinoxaline backbone substituted with methyl groups at the 2- and 3-positions and a methylthiourea moiety at the 6-position. Quinoxaline derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Eigenschaften

IUPAC Name |

1-(2,3-dimethylquinoxalin-6-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S/c1-7-8(2)15-11-6-9(16-12(17)13-3)4-5-10(11)14-7/h4-6H,1-3H3,(H2,13,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMCRUCOXYLFMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=S)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea typically involves the reaction of 2,3-dimethylquinoxaline with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The quinoxaline ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the thiourea moiety under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced quinoxaline derivatives.

Substitution: Thiourea derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,3-dimethyl-6-quinoxalinyl)-N’-methylthiourea involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, while the thiourea moiety can form hydrogen bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) Iron (III) Complex

- Structure : Features a dichlorobenzoyl-substituted thiourea ligand complexed with Fe(III).

- Synthesis: Formed via reflux of 1-(2,4-dichlorobenzoyl)-3-methylthiourea with FeCl3·6H2O in ethanol (75°C, 7 hours), yielding 97.58% .

- Properties :

- By contrast, 1-(2,3-Dimethylquinoxalin-6-yl)-3-methylthiourea lacks metal complexation but may leverage its quinoxaline core for DNA intercalation or enzyme inhibition.

1-(2,3-Dimethylquinoxalin-6-yl)-3-(4-methoxyphenyl)urea

- Structure : Urea derivative with a methoxyphenyl substituent instead of methylthiourea.

- Properties: Molecular weight: 322.37 g/mol; purity: 90% . The urea group (vs.

- Comparison : Thiourea derivatives generally exhibit stronger hydrogen-bonding capacity and metal chelation than urea analogs, which may enhance target engagement in biological systems.

N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives

- Structure: Quinoxaline core with diphenyl and acetamide substituents .

- Synthesis : Prepared via reflux with thiouracil or benzimidazole-thiol derivatives.

- The acetamide moiety may offer different hydrogen-bonding profiles than thiourea.

1-(6-Chloropyridin-3-yl)-3-methylthiourea

- Structure : Pyridine-based thiourea with a chlorine substituent .

- Properties :

- Comparison: The pyridine ring is less planar than quinoxaline, likely reducing stacking interactions with biological targets. The chlorine atom may enhance electrophilicity but could also increase toxicity risks.

Table 1: Comparative Analysis of Key Parameters

*Calculated based on CAS 2095181-33-0 .

Mechanistic Insights

- Metal Complexation: The Fe(III) complex’s anticancer activity is attributed to charge transfer from metal to ligand and hydrophobic interactions with residues like Arg 293 and Cys 428 . Non-complexed thioureas may rely on hydrogen bonding (e.g., thiourea’s S and N atoms) and π-π stacking (quinoxaline ring).

- Structural Flexibility: Dimethyl groups on quinoxaline improve lipophilicity, aiding membrane penetration compared to bulkier diphenyl or polar methoxyphenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.